6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Overview
Description
6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound with a structure that combines a quinoline backbone with a pyrazole ring, a thiophene moiety, and other functional groups. This compound has attracted interest in both medicinal and synthetic chemistry due to its potential biological activities and its utility as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one generally involves multi-step reactions starting from commercially available quinoline derivatives. The synthetic route often includes steps such as sulfonylation, pyrazole ring formation, and thiophene functionalization. Each step is carefully controlled with specific reagents and conditions, such as the use of chlorinating agents for introducing chlorine and catalysts to facilitate ring closures.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to increase yield and reduce costs. Methods such as continuous flow synthesis and microwave-assisted reactions might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized at the sulfur or nitrogen centers.
Reduction: : Reduction reactions can target the nitro groups or sulfonyl groups.
Substitution: : Substitution reactions can occur at the chloro position or within the aromatic rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions.
Major Products Formed: Major products from these reactions often include derivatives with altered functional groups that can possess different biological or chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and has applications in developing new synthetic methodologies. Biology: Its derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. Medicine: Certain analogs of this compound have shown promise as therapeutic agents in treating diseases such as cancer and inflammatory disorders. Industry: It can be used in the development of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The specific mechanism of action for 6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one depends on its target application. For medicinal use, it might interact with specific enzymes or receptors in the body, modulating their activity and affecting downstream biological pathways. The molecular targets typically include enzymes involved in signaling pathways or metabolic processes, and the compound's structure allows it to bind effectively to these targets.
Comparison with Similar Compounds
Compared to other quinoline derivatives, 6-chloro-3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one stands out due to its combination of a thiophene ring and a pyrazole moiety, which confer unique chemical and biological properties. Similar compounds might include other quinoline-pyrazole hybrids or quinoline-thiophene derivatives, each with varying substituents that affect their activity and reactivity.
Similar Compounds Include:
4-phenylquinolin-2(1H)-one derivatives with different substituents at the phenyl ring
Thiophene-quinoline hybrids with varied functional groups
Pyrazole-quinoline compounds with different sulfonyl or alkyl groups
Properties
IUPAC Name |
6-chloro-3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S2/c1-32(29,30)27-19(20-8-5-11-31-20)13-18(26-27)22-21(14-6-3-2-4-7-14)16-12-15(24)9-10-17(16)25-23(22)28/h2-12,19H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJRAWNZHGKJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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